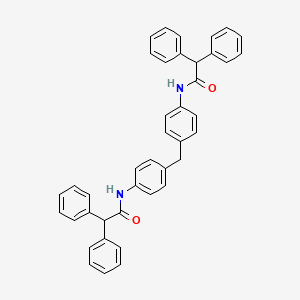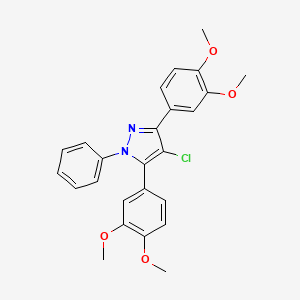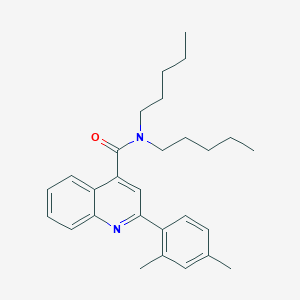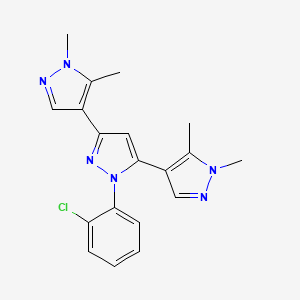![molecular formula C18H16Cl2N4OS B10933329 1-(2,4-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10933329.png)
1-(2,4-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DICHLOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a dichlorophenyl group, a pyrazolyl group, and a pyrimidinyl group, all connected through a thioether linkage to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DICHLOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dichlorophenyl Intermediate: Starting with 2,4-dichlorobenzene, various reactions such as halogenation or nitration followed by reduction can be used to introduce functional groups.
Synthesis of the Pyrazolyl and Pyrimidinyl Intermediates: These intermediates can be synthesized through cyclization reactions involving appropriate precursors like hydrazines and nitriles for pyrazoles, and amidines or nitriles for pyrimidines.
Coupling Reactions: The intermediates are then coupled using thioether formation reactions, often involving reagents like thiols or disulfides under conditions such as base catalysis or transition metal catalysis.
Final Assembly: The final step involves the formation of the ethanone backbone, which can be achieved through acylation reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DICHLOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-DICHLOROPHENYL)-2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(2,4-DICHLOROPHENYL)-2-{[4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE: Similar structure but with different alkyl groups on the pyrazole ring.
Uniqueness
The unique combination of functional groups in 1-(2,4-DICHLOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.
Properties
Molecular Formula |
C18H16Cl2N4OS |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-3-24-9-14(11(2)23-24)16-6-7-21-18(22-16)26-10-17(25)13-5-4-12(19)8-15(13)20/h4-9H,3,10H2,1-2H3 |
InChI Key |
JKFBHTICVSHXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B10933268.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933278.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10933291.png)
![N-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933298.png)

![7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10933302.png)

![Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate](/img/structure/B10933318.png)
![5-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933319.png)
![4-{[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10933323.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B10933325.png)
![Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B10933327.png)
